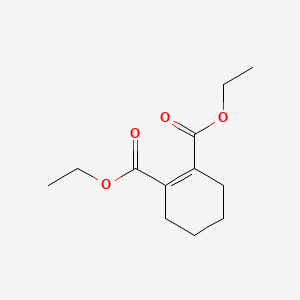
Diethyl cyclohex-1-ene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl cyclohex-1-ene-1,2-dicarboxylate is an organic compound with the molecular formula C₁₂H₁₈O₄. It is a diester derived from cyclohexene and is commonly used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a six-membered cyclohexene ring with two ester groups attached at the 1 and 2 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl cyclohex-1-ene-1,2-dicarboxylate can be synthesized through a Diels-Alder reaction involving 1,3-butadiene and maleic anhydride. The reaction typically involves heating the reactants in the presence of a solvent such as xylene . The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale Diels-Alder reactions under controlled conditions. The reactants are mixed in large reactors, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then separated and purified using industrial-scale distillation and crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl cyclohex-1-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl cyclohexane-1,2-dicarboxylate.
Reduction: Reduction reactions can convert the compound into diethyl cyclohexane-1,2-dicarboxylate.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Diethyl cyclohexane-1,2-dicarboxylate.
Reduction: Diethyl cyclohexane-1,2-dicarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl cyclohex-1-ene-1,2-dicarboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of plasticizers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl cyclohex-1-ene-1,2-dicarboxylate involves its interaction with various molecular targets. In chemical reactions, the compound acts as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl cyclohexane-1,2-dicarboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate: Similar ester groups but with different alkyl chains.
Methyl 1-cyclohexene-1-carboxylate: Contains a single ester group and a different alkyl chain.
Uniqueness
Diethyl cyclohex-1-ene-1,2-dicarboxylate is unique due to its cyclohexene ring structure with two ester groups, making it a versatile compound in various chemical reactions and industrial applications. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, adds to its versatility and usefulness in scientific research and industrial processes.
Propriétés
IUPAC Name |
diethyl cyclohexene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJPHNDDJUTHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601645 |
Source


|
| Record name | Diethyl cyclohex-1-ene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92687-41-7 |
Source


|
| Record name | Diethyl cyclohex-1-ene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

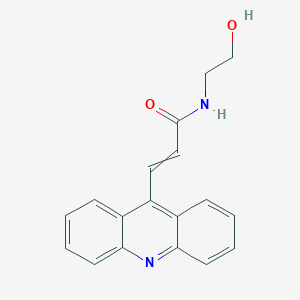
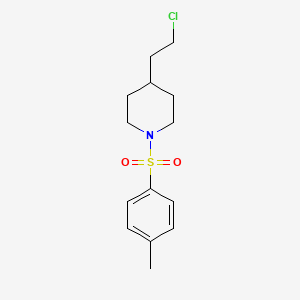
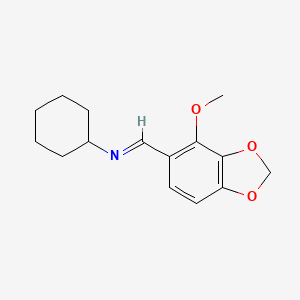
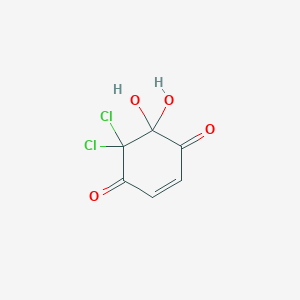
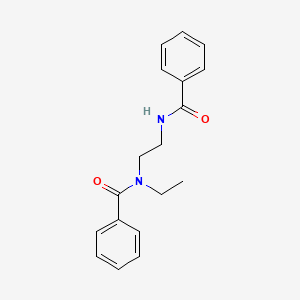

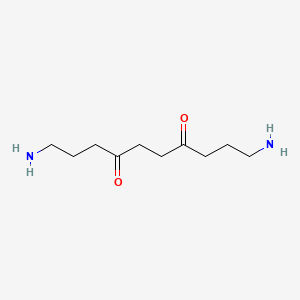
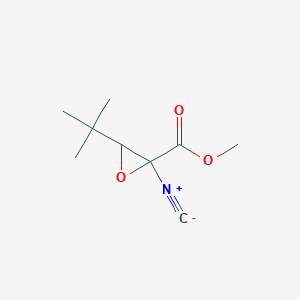
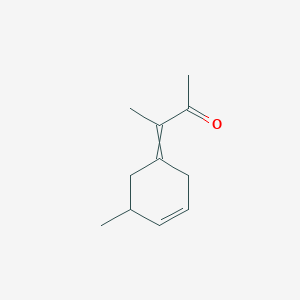

![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)
